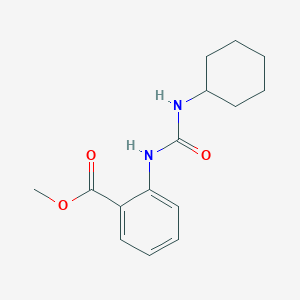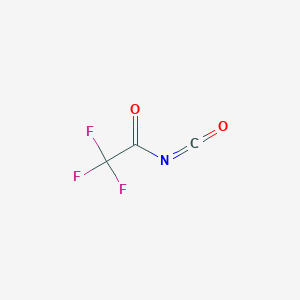
Methyl 2-(cyclohexylcarbamoylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(cyclohexylcarbamoylamino)benzoate is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a derivative of benzoic acid and has been found to have a variety of interesting properties that make it useful for a range of applications. In
Mecanismo De Acción
The mechanism of action of methyl 2-(cyclohexylcarbamoylamino)benzoate is thought to involve the inhibition of COX-2 activity. COX-2 is an enzyme that is involved in the production of inflammatory prostaglandins, which play a key role in the development of inflammatory pain. By inhibiting COX-2 activity, methyl 2-(cyclohexylcarbamoylamino)benzoate reduces the production of inflammatory prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Methyl 2-(cyclohexylcarbamoylamino)benzoate has been found to have a range of biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which play a key role in the development of inflammatory pain. Additionally, methyl 2-(cyclohexylcarbamoylamino)benzoate has been found to reduce the activity of the transcription factor NF-κB, which is involved in the regulation of inflammatory gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-(cyclohexylcarbamoylamino)benzoate has several advantages for use in lab experiments. This compound is easy to synthesize and purify, and it has been shown to have potent anti-inflammatory and analgesic effects in animal models. However, there are also some limitations to the use of this compound in lab experiments. For example, the mechanism of action of methyl 2-(cyclohexylcarbamoylamino)benzoate is not fully understood, and there are some concerns about its potential toxicity.
Direcciones Futuras
There are several future directions for research on methyl 2-(cyclohexylcarbamoylamino)benzoate. One area of interest is the development of more potent and selective COX-2 inhibitors based on this compound. Additionally, there is interest in exploring the potential of methyl 2-(cyclohexylcarbamoylamino)benzoate for the treatment of other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Finally, there is interest in exploring the potential of this compound for use in combination with other anti-inflammatory drugs to enhance their efficacy.
Conclusion:
Methyl 2-(cyclohexylcarbamoylamino)benzoate is a compound that has been studied extensively for its potential use in scientific research. This compound has been found to have potent anti-inflammatory and analgesic effects, and it has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory prostaglandins. While there are some limitations to the use of this compound in lab experiments, there are also several future directions for research, including the development of more potent and selective COX-2 inhibitors and exploring the potential of this compound for the treatment of other inflammatory conditions.
Métodos De Síntesis
The synthesis of methyl 2-(cyclohexylcarbamoylamino)benzoate involves the reaction of benzoic acid with cyclohexyl isocyanate in the presence of a suitable catalyst. The reaction proceeds via an amide bond formation mechanism to produce the desired product. The yield of this reaction is typically high, and the product can be purified using standard techniques such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
Methyl 2-(cyclohexylcarbamoylamino)benzoate has been used extensively in scientific research due to its interesting properties. This compound has been found to have potent anti-inflammatory effects and has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. Additionally, methyl 2-(cyclohexylcarbamoylamino)benzoate has been found to have analgesic effects and has been shown to reduce pain in animal models of inflammatory pain.
Propiedades
Número CAS |
43121-82-0 |
|---|---|
Nombre del producto |
Methyl 2-(cyclohexylcarbamoylamino)benzoate |
Fórmula molecular |
C15H20N2O3 |
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
methyl 2-(cyclohexylcarbamoylamino)benzoate |
InChI |
InChI=1S/C15H20N2O3/c1-20-14(18)12-9-5-6-10-13(12)17-15(19)16-11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H2,16,17,19) |
Clave InChI |
RIIWNZVDCNDDFL-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NC2CCCCC2 |
SMILES canónico |
COC(=O)C1=CC=CC=C1NC(=O)NC2CCCCC2 |
Solubilidad |
2.6 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(Ethylamino)methyl]phenol](/img/structure/B186731.png)







